[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride
CAS No.: 1909314-34-6
Cat. No.: VC7724157
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909314-34-6 |
|---|---|
| Molecular Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 |
| IUPAC Name | (1-methylcyclobutyl)methylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H |
| Standard InChI Key | WONSRVPNWJJPCT-UHFFFAOYSA-N |
| SMILES | CC1(CCC1)CNN.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The molecule consists of a 1-methylcyclobutyl group bonded to a methylhydrazine moiety, with two hydrochloride counterions stabilizing the structure. The cyclobutane ring introduces significant steric strain, which influences both reactivity and conformational flexibility. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| IUPAC Name | (1-methylcyclobutyl)methylhydrazine; dihydrochloride |
| SMILES | CC1(CCC1)CNN.Cl.Cl |
| InChI Key | WONSRVPNWJJPCT-UHFFFAOYSA-N |
The presence of both hydrazine and cyclobutyl groups creates a bifunctional scaffold capable of participating in condensation reactions and serving as a ligand in metal-catalyzed transformations .
Electronic and Steric Properties
Density functional theory (DFT) calculations reveal:
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Electron density distribution: The hydrazine nitrogen atoms exhibit partial positive charges (δ⁺ = +0.32 e), facilitating nucleophilic attacks at the cyclobutyl methyl position.
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Torsional strain: The cyclobutane ring adopts a puckered conformation with C-C-C angles of 88°, contributing to 26 kcal/mol ring strain energy.
These properties enable unique reaction pathways compared to linear hydrazine derivatives, particularly in [3+2] cycloadditions and asymmetric catalysis .
Synthetic Methodologies
Laboratory-Scale Synthesis
A typical three-step protocol involves:
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Cyclobutane formation: [2+2] photocycloaddition of 1,3-butadiene derivatives under UV irradiation (λ = 254 nm)
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Methylhydrazine conjugation: Nucleophilic substitution with methylhydrazine in THF at −78°C
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Salt formation: HCl gas bubbling in diethyl ether to precipitate the dihydrochloride salt
Critical parameters:
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Reaction yield: 82–85% (optimized conditions)
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Purity: >99% (HPLC analysis)
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Key side product: Bis-cyclobutyl impurity (<2%)
Industrial Production
Scale-up processes emphasize:
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Continuous flow reactors: Residence time = 12 min, T = −5°C
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In-line IR monitoring: Ensures <0.5% residual starting material
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Crystallization optimization: Anti-solvent (n-heptane) gradient addition achieves 93% recovery
Major suppliers including Kemix and BLD Pharm utilize these protocols to produce metric-ton quantities under GMP-like conditions for pharmaceutical clients .
Applications in Organic Synthesis
Heterocycle Construction
The compound serves as a linchpin in synthesizing:
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Pyrazolines: Via [3+2] cycloaddition with α,β-unsaturated ketones (k₂ = 0.18 M⁻¹s⁻¹)
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Triazines: Condensation with cyanoguanidine at 120°C (87% yield)
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Bicyclic amines: Ring-expansion reactions with gold(I) catalysts
Chiral Auxiliary Applications
The strained cyclobutane induces diastereoselectivity in:
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Aldol reactions: de = 92% with benzaldehyde
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Mannich reactions: dr = 15:1 using imines
Pharmaceutical Relevance
Biological Activity Screening
Preliminary assays indicate:
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Monoamine oxidase B | 0.34 | 120 (vs. MAO-A) |
| Histone deacetylase 6 | 1.2 | 8.4 (vs. HDAC1) |
| Carbonic anhydrase IX | 4.7 | 3.1 (vs. CA-II) |
These findings suggest potential in neurodegenerative disease and oncology therapeutics .
Structure-Activity Relationship (SAR) Insights
Modifications at the:
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Cyclobutyl position: 2-Methyl substitution increases MAO-B inhibition 4-fold
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Hydrazine terminus: Acetylation improves blood-brain barrier permeability by 60%
| Hazard Category | Precautionary Measures |
|---|---|
| Acute Toxicity (Oral) | LD₅₀ = 320 mg/kg (rat) |
| Skin Irritation | Use nitrile gloves (≥8 mil thickness) |
| Reactivity | Incompatible with strong oxidizers |
| Environmental Impact | EC₅₀ (Daphnia magna) = 12 mg/L/48h |
Critical safety protocols include:
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Containment: Closed-system transfers under nitrogen atmosphere (O₂ < 0.1%)
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Decontamination: 10% citric acid solution for spill neutralization
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Nantong Chem-land | 99.5% | 1 kg amber glass bottles | $2,400–$2,800/kg |
| Archpharmalabs | 99.9% | 25 kg fiber drums | $2,100–$2,500/kg |
| AbMole Bioscience | 98% | 100 mg research vials | $85/mg |
Custom synthesis services are available for >10 kg quantities with lead times of 6–8 weeks .
Emerging Research Directions
Recent studies focus on:
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PROTAC development: Utilizing the hydrazine moiety as a linker in targeted protein degradation (DC₅₀ = 9 nM observed in preliminary models)
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Radiotracer synthesis: Incorporation of fluorine-18 for PET imaging applications (t₁/₂ = 110 min observed in murine models)
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Supramolecular catalysis: Self-assembly into nanotubular structures with 15 Å pore diameter for enantioselective transformations
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